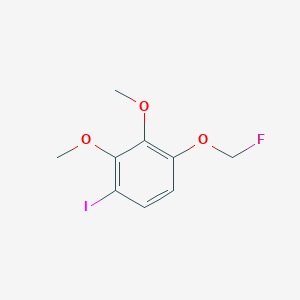
1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene is an organic compound characterized by the presence of methoxy, iodo, and fluoromethoxy functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene typically involves multiple steps, starting with the appropriate substituted benzene derivatives. Common synthetic routes include:
Halogenation: Introduction of the iodine atom through electrophilic aromatic substitution.
Methoxylation: Introduction of methoxy groups via nucleophilic substitution reactions.
Fluoromethoxylation: Introduction of the fluoromethoxy group, often through the reaction of a suitable fluoromethylating agent with a hydroxyl group on the benzene ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene exerts its effects depends on its interaction with specific molecular targets. For example, in coupling reactions, the iodo group acts as a leaving group, facilitating the formation of new bonds. The methoxy and fluoromethoxy groups can influence the compound’s reactivity and stability through electronic effects.
Comparison with Similar Compounds
Similar compounds to 1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene include:
1,2-Dimethoxy-3-iodobenzene: Lacks the fluoromethoxy group, resulting in different reactivity and applications.
1,2-Dimethoxy-4-iodobenzene: Positional isomer with different chemical properties.
1,2-Dimethoxy-3-bromo-6-(fluoromethoxy)benzene: Bromine instead of iodine, affecting reactivity in substitution and coupling reactions.
Properties
Molecular Formula |
C9H10FIO3 |
|---|---|
Molecular Weight |
312.08 g/mol |
IUPAC Name |
1-(fluoromethoxy)-4-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-8-6(11)3-4-7(14-5-10)9(8)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
GEXIQBQKDDGBSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)I)OCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















